Product packaging for Calcium hexafluorophosphate(Cat. No.:CAS No. 78415-39-1)

Calcium hexafluorophosphate

Cat. No.: B14132967
CAS No.: 78415-39-1
M. Wt: 330.01 g/mol
InChI Key: VPFKKINWFYVKSM-UHFFFAOYSA-N
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Description

Contextualization within Next-Generation Energy Storage Systems

The development of efficient and stable electrolytes is a critical bottleneck in the realization of next-generation energy storage devices. Calcium hexafluorophosphate (B91526) is being explored as a potential electrolyte salt to address this challenge.

Multivalent-ion batteries, which utilize charge carriers with a charge greater than +1 (like Ca²⁺), offer the potential for higher energy densities compared to their monovalent counterparts like lithium-ion batteries. nih.gov Calcium is particularly attractive due to its high volumetric capacity (2073 mAh cm⁻³) and a low reduction potential (-2.87 V vs. SHE), which is close to that of lithium. rsc.org The larger size and softer nature of the Ca²⁺ ion may also allow for faster diffusion kinetics within solid electrode materials. nih.gov However, the development of these batteries is hampered by the lack of suitable electrolytes that can facilitate reversible plating and stripping of the metal anode. nih.govrsc.org

The choice of the anion in the electrolyte salt is critical, and the hexafluorophosphate (PF₆⁻) anion is a well-established component in commercial lithium-ion battery electrolytes. acs.org This has spurred interest in its calcium analogue, Ca(PF₆)₂. However, the interaction between the divalent Ca²⁺ ion and the PF₆⁻ anion, as well as with the solvent, is more complex than in lithium systems and can significantly impact the electrolyte's performance and stability. acs.org

The primary role of calcium hexafluorophosphate in calcium-ion batteries (CIBs) is to serve as the source of charge-carrying Ca²⁺ ions in the electrolyte. An ideal electrolyte must exhibit high ionic conductivity, a wide electrochemical stability window, and compatibility with both the anode and cathode materials. rsc.org

Research into Ca(PF₆)₂-based electrolytes has explored various solvent systems, including mixtures of carbonates like ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC), which are commonly used in lithium-ion batteries. nih.gov Optimization of the electrolyte composition, including the concentration of Ca(PF₆)₂, is crucial for achieving good performance. For instance, a 0.7 M solution of Ca(PF₆)₂ in a specific ratio of EC/DMC/EMC was found to deliver a higher discharge capacity in a dual-carbon battery compared to other concentrations. nih.gov

However, a significant challenge with Ca(PF₆)₂ electrolytes is their stability, particularly at the interface with the highly reactive calcium metal anode. osti.gov Ab initio molecular dynamics simulations have shown that Ca(PF₆)₂ can decompose on a calcium surface, forming products such as calcium fluoride (B91410) (CaF₂). osti.gov This decomposition can lead to the formation of a passivating layer, known as the solid electrolyte interphase (SEI), which can impede the transport of Ca²⁺ ions and hinder reversible battery operation. europa.eu Despite these challenges, the potential benefits of Ca(PF₆)₂ continue to drive research into its use in CIBs. acs.orgnih.gov

Historical Perspectives on this compound Research

The investigation of this compound for battery applications is a relatively recent development, building upon decades of research into non-aqueous electrolytes for multivalent systems.

Early studies on calcium-based electrolytes often focused on other salts like calcium perchlorate (B79767) (Ca(ClO₄)₂) and calcium tetrafluoroborate (B81430) (Ca(BF₄)₂). europa.eu The synthesis of this compound for battery applications was reported in 2015 by Lipson et al. acs.orgeuropa.eu This was a significant step, as it opened the door to exploring the well-known PF₆⁻ anion in the context of calcium electrochemistry.

Initial electrochemical studies revealed that electrolytes based on common calcium salts like Ca(ClO₄)₂, Ca(PF₆)₂, and Ca(BF₄)₂ required a large overpotential (greater than 1 V) for the electrodeposition and dissolution of calcium, and exhibited poor cycling stability. d-nb.info This highlighted the fundamental challenges associated with the formation of a stable and ionically conductive SEI on the calcium metal anode. europa.eusyr.edu The formation of CaF₂ from the decomposition of fluorine-containing salts like Ca(PF₆)₂ was observed in several experiments. osti.gov

A key milestone in the research of this compound was the development of a direct anhydrous synthesis route by Keyzer et al. in 2017. acs.orgeuropa.eursc.org This method, which involves the nitrosonium oxidation of calcium metal, provided a more direct way to produce the salt compared to previous metathesis reactions. rsc.orgresearchgate.net The availability of a reliable synthesis method is crucial for enabling more extensive and reproducible research into its properties and performance in batteries.

Subsequent stability studies, particularly using computational methods like density functional theory (DFT) and ab initio molecular dynamics, have provided deeper insights into the behavior of Ca(PF₆)₂ at the molecular level. osti.gov These studies have confirmed the reductive instability of the PF₆⁻ anion on the calcium metal surface, leading to its decomposition. osti.gov This understanding is critical for designing strategies to mitigate these decomposition reactions, such as by engineering the SEI or developing alternative electrolyte formulations. osti.govacs.orgnih.gov Despite the stability issues, research continues to explore Ca(PF₆)₂ in various cell configurations, including dual-ion systems, where it has shown potential for stable cycling. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaF12P2 B14132967 Calcium hexafluorophosphate CAS No. 78415-39-1

Properties

CAS No.

78415-39-1

Molecular Formula

CaF12P2

Molecular Weight

330.01 g/mol

IUPAC Name

calcium;dihexafluorophosphate

InChI

InChI=1S/Ca.2F6P/c;2*1-7(2,3,4,5)6/q+2;2*-1

InChI Key

VPFKKINWFYVKSM-UHFFFAOYSA-N

Canonical SMILES

F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ca+2]

Origin of Product

United States

Ii. Synthesis Methodologies and Precursor Chemistry of Calcium Hexafluorophosphate

Anhydrous Synthetic Pathways

The development of anhydrous synthesis routes is crucial for producing calcium hexafluorophosphate (B91526) suitable for electrochemical applications, where the presence of water can be detrimental.

A direct anhydrous synthesis route for calcium hexafluorophosphate has been developed, building upon previous work on the magnesium analogue. researchgate.netacs.org This method is significant as it addresses the chemical stability of the hexafluorophosphate anion (PF₆⁻). The less polarizing nature of the Ca²⁺ ion compared to Mg²⁺ results in weaker solvent interactions, which can influence the stability of the PF₆⁻ anion. researchgate.net

Another direct synthesis involves a metathesis reaction. For instance, calcium chloride (CaCl₂) suspended in anhydrous acetonitrile (B52724) reacts with silver hexafluorophosphate (AgPF₆). The reaction mixture is stirred in the dark to facilitate the formation of Ca(PF₆)₂ and the precipitation of silver chloride (AgCl). osti.gov

Reaction Table: Direct Anhydrous Synthesis

Reactant 1Reactant 2SolventProductByproduct
CaCl₂AgPF₆Acetonitrile (anhydrous)Ca(PF₆)₂AgCl

This table illustrates a direct metathesis reaction for the synthesis of this compound.

A notable method for synthesizing this compound involves the oxidation of calcium metal using nitrosonium hexafluorophosphate (NOPF₆). researchgate.netresearchgate.networktribe.com This approach directly utilizes calcium metal as a starting material, reacting it with NOPF₆ to form the desired Ca(PF₆)₂ salt. researchgate.netrsc.org This reaction is a key pathway for obtaining complexes of Ca(PF₆)₂, which are investigated for their potential as calcium battery electrolyte salts. worktribe.com Under certain reaction conditions, the process can also lead to the formation of species containing the difluorodioxophosphate (PO₂F₂⁻) anion. researchgate.networktribe.comrsc.org

Precursor Material Selection and Reaction Optimization

The choice of starting materials and the control of reaction conditions are critical for the successful synthesis of high-purity this compound.

The synthesis of hexafluorophosphate salts can be achieved using various metal-containing precursors. In the context of this compound, elemental calcium metal is a primary precursor in the nitrosonium oxidation route. researchgate.net Other general methods for hexafluorophosphate synthesis involve reacting phosphorus pentachloride (PCl₅) with an alkali or ammonium (B1175870) halide in hydrofluoric acid. wikipedia.org While not specific to calcium, this highlights the use of halide salts as metal sources. The selection of the metal source is integral to the chosen synthetic pathway.

Stoichiometry plays a crucial role in maximizing the yield and purity of the final product. In the metathesis reaction between calcium chloride and silver hexafluorophosphate, the molar ratio of the reactants is carefully controlled. For example, a slight excess of AgPF₆ is used to ensure the complete conversion of CaCl₂. osti.gov Specifically, for every 1 mole of CaCl₂, approximately 1.94 moles of AgPF₆ are used. osti.gov In general hexafluorophosphate production, ensuring that the amount of the fluoride (B91410) source is stoichiometrically equivalent to or less than the phosphorus compound can prevent the presence of unreacted fluoride in the final product. google.com

Stoichiometry Table: Metathesis Reaction

ReactantMolar Amount
Calcium Chloride (CaCl₂)3.6 mmol
Silver Hexafluorophosphate (AgPF₆)7.0 mmol

This table provides an example of the stoichiometric amounts used in a laboratory-scale synthesis of this compound. osti.gov

Purification and Isolation Techniques for High-Purity this compound

Obtaining high-purity this compound is essential for its intended applications. Following the synthesis, purification and isolation steps are employed to remove byproducts and residual solvents.

In the metathesis synthesis, the solid byproduct, silver chloride, is removed by filtration. osti.gov The filtrate, containing the dissolved this compound, is then processed to isolate the final product. This typically involves the removal of the solvent, such as acetonitrile, under vacuum using a Schlenk line, which yields the product as a white solid. osti.gov The final product's purity can be analytically confirmed. osti.gov General purification methods for hexafluorophosphates can also include crystallization from a suitable solvent system, where the compound is dissolved in a good solvent and then precipitated by adding a poor solvent. google.com The resulting crystals are then filtered and dried under vacuum. google.com The use of high-purity, anhydrous starting materials and solvents is a prerequisite for minimizing impurities from the outset. sigmaaldrich.com

Iii. Advanced Spectroscopic and Structural Characterization of Calcium Hexafluorophosphate Systems

Diffraction Techniques for Crystalline and Interfacial Phase Analysis

Diffraction methods are indispensable for determining the crystalline structure of materials and identifying different phases present within a sample.

X-ray Diffraction (XRD) is a primary technique for probing the atomic and molecular structure of crystalline materials. In the study of calcium hexafluorophosphate (B91526) and related battery components, XRD is employed to identify the phases of electrode materials and any solid products formed during cycling. For instance, in studies involving electrolytes with hexafluorophosphate anions, XRD analysis is conducted to characterize the crystalline nature of the materials. acs.orgresearchgate.net The data collection is typically performed using a diffractometer with Cu Kα radiation, scanning a 2θ range, for example, from 10° to 80°, to capture all relevant diffraction peaks. researchgate.net

Ab initio molecular dynamics simulations have suggested that calcium hexafluorophosphate (Ca(PF₆)₂) is unstable on a calcium metal surface, where it is predicted to decompose. osti.gov Experimental work has sometimes utilized related hexafluorophosphate salts, like potassium hexafluorophosphate (KPF₆), to study the formation of a stable solid electrolyte interphase (SEI) on calcium electrodes. acs.orgresearchgate.net In such systems, ex-situ XRD is used to analyze the composition of the SEI. For example, after cycling a calcium symmetric cell in a KPF₆-based electrolyte, XRD analysis of the electrode surface identified the presence of various phases. acs.org

A study on a gold electrode plated in a KPF₆ electrolyte identified several crystalline phases, as detailed in the table below. acs.org

Diffraction Angle (2θ) Identified Phase
17.27°P₂O₅
19.8°, 20.0°, 20.2°Residual KPF₆
28.27°Ca
35.0°P₂O₅
38.0°, 44.4°, 64.7°, 77.8°Au (electrode)

Table 1: Phases identified by ex-situ XRD on a gold electrode after plating in a KPF₆ electrolyte. acs.org

Investigating the changes at the electrode-electrolyte interface during battery operation is crucial for understanding reaction mechanisms and degradation processes. Both in-situ (during operation) and ex-situ (before and after operation) XRD are powerful tools for this purpose.

Ex-situ XRD studies have been instrumental in revealing the structural evolution of electrode materials in calcium-ion battery systems. For example, in a dual-carbon battery utilizing a Ca(PF₆)₂-based electrolyte, the ex-situ XRD profiles of the expanded graphite (B72142) (EG) cathode were examined at different states of charge during the initial cycle. nih.gov Before charging, the EG cathode displayed a sharp diffraction peak at 26.6°, corresponding to the (002) plane of graphite. nih.gov Upon charging, the intensity of this peak diminished and shifted to a lower angle, while a new peak emerged around 25.4°, indicating the intercalation of PF₆⁻ anions into the graphitic layers. nih.gov

In another study focusing on a hybrid potassium/calcium SEI layer formed in a KPF₆ electrolyte, ex-situ XRD of cycled calcium electrodes revealed the plating and stripping of both calcium and potassium. acs.orgresearchgate.net The analysis of potentiostatic holds at different voltages allowed for controlled plating and stripping experiments, with XRD used to identify the resulting phases on the electrode surface. acs.org

Condition Observed XRD Changes Interpretation
Pristine EG Cathode Sharp (002) peak at 26.6°High degree of graphitization. nih.gov
Charged EG Cathode Decreased intensity of (002) peak, shift to lower angle, new peak at ~25.4°Intercalation of PF₆⁻ anions into the graphite layers. nih.gov
Cycled Ca Electrode (KPF₆ electrolyte) Peaks corresponding to Ca and K phases appear and disappearReversible plating and stripping of both calcium and potassium. acs.orgresearchgate.net

Table 2: Summary of ex-situ XRD findings on electrode interfaces in hexafluorophosphate-based electrolytes.

Vibrational and Resonance Spectroscopies

Vibrational and resonance spectroscopies are sensitive to the chemical bonds and molecular environment within a material, providing complementary information to diffraction techniques.

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups and chemical bonds present in a sample by measuring the absorption of infrared radiation. In the context of this compound electrolytes, FTIR is used to analyze the composition of the SEI layer formed on the electrodes. acs.orgresearchgate.net

For instance, ex-situ FTIR studies on a calcium electrode after cycling in a KPF₆-based electrolyte helped to identify the chemical species in the SEI. acs.org The presence of a Ca-F bond was inferred from a peak observed around 770 cm⁻¹. acs.org After 20 cycles, shifts in the FTIR spectra were observed. A peak at 735 cm⁻¹ was assigned to the C-C bond in ethylene (B1197577) carbonate (a common solvent), while peaks at 738, 742, and 746 cm⁻¹ were attributed to interactions between the PF₆⁻ anion and the electrolyte solvents. acs.org A shift to 750 cm⁻¹ was interpreted as the formation of a contact ion pair between the PF₆⁻ anion and calcium ions in the electrolyte. acs.org

Wavenumber (cm⁻¹) Assigned Vibration/Interaction
~770Ca-F bond
735C-C bond in ethylene carbonate
738, 742, 746Interaction of PF₆⁻ with electrolyte solvents
750Contact ion pair (PF₆⁻ and Ca²⁺)

Table 3: FTIR peak assignments for a cycled calcium electrode in a KPF₆-based electrolyte. acs.org

In studies of electrolytes containing hexafluorophosphate salts, Raman spectroscopy has been used to evaluate the compositional changes of the electrolyte during the plating and stripping processes in a calcium symmetric cell. acs.orgresearchgate.net The analysis of Raman spectra can reveal the nature of the interactions between the cation (Ca²⁺), the anion (PF₆⁻), and the solvent molecules. chalmers.se For example, changes in the Raman bands associated with the PF₆⁻ anion can indicate the formation of solvent-separated ion pairs, contact ion pairs, or larger aggregates. azooptics.com Computational studies have also utilized theoretical Raman spectra to understand the solvation structure of Ca²⁺ in different electrolytes. chalmers.se

Surface-Sensitive Spectroscopic and Microscopic Probes

To obtain a more complete picture of the electrode-electrolyte interface, surface-sensitive spectroscopic and microscopic techniques are often employed in conjunction with XRD and vibrational spectroscopies. These methods provide information about the elemental composition, morphology, and electronic structure of the surface.

Techniques such as X-ray Photoelectron Spectroscopy (XPS) can be used to determine the elemental and chemical state of the species on the electrode surface. nih.gov For example, ex-situ XPS has been used to investigate changes in the valence state of elements in the electrode material during battery operation. nih.gov

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology, allowing for the visualization of the SEI layer and any deposited material. acs.orgresearchgate.net When equipped with an Energy Dispersive X-ray (EDX) detector, SEM can also provide elemental maps of the surface, confirming the spatial distribution of elements like calcium and phosphorus from the hexafluorophosphate anion. acs.orgresearchgate.net For instance, EDX mapping has been used to confirm the plating of both calcium and potassium on electrodes cycled in a hybrid KPF₆/Ca²⁺ electrolyte. acs.orgresearchgate.net

These surface-sensitive techniques are crucial for correlating the structural and compositional information obtained from XRD and vibrational spectroscopies with the physical and chemical nature of the electrode surface, leading to a more comprehensive understanding of the processes occurring in this compound-based systems. europa.euiyte.edu.tr

Scanning Electron Microscopy (SEM) for Morphological and Interfacial Layer Visualization

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of electrodes and the structure of the solid electrolyte interphase (SEI) that forms during electrochemical cycling. In systems relevant to this compound, such as those using a KPF₆ electrolyte with a calcium metal anode, SEM analysis provides crucial insights into the effects of the hexafluorophosphate anion on the electrode surface.

Cross-sectional SEM imaging of a calcium metal electrode after cycling reveals the formation of a distinct SEI layer. For instance, in a KPF₆-based electrolyte, a continuous SEI layer with a thickness of approximately 9 μm was observed on the calcium electrode surface after 10 cycles of galvanostatic cycling. oxinst.comnih.govacs.org This layer is a result of the decomposition of electrolyte components, including the PF₆⁻ anion, at the reactive calcium metal surface. nih.govacs.org The formation of a stable and uniform SEI is considered essential for enabling reversible plating and stripping of calcium, but native calcium electrolytes often form a passivation layer that hinders ion transport. nih.govacs.org The use of a hybrid K/Ca SEI, formed from a KPF₆ salt, is one strategy to create a more favorable interface. nih.gov

Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Mapping

Energy Dispersive X-ray (EDX) spectroscopy, often coupled with SEM, allows for the elemental analysis of the electrode surfaces and the SEI. This technique confirms the elemental composition of the deposited layers and can track the distribution of elements during plating and stripping processes.

In studies of a hybrid K/Ca system with a KPF₆ electrolyte, EDX mapping is used to confirm the plating of both calcium and potassium. oxinst.comnih.gov The analysis of the SEI reveals the presence of calcium, phosphorus, fluorine, and oxygen, which are components derived from the Ca(PF₆)₂ salt and solvent decomposition. osti.gov For example, during plating at specific potentials, the atomic percentages of key elements on the electrode surface can be quantified. After a plating step at -0.5 V, EDX analysis showed atomic signals for calcium (8.83%), oxygen (32.22%), phosphorus (0.61%), and fluorine (13.45%). oxinst.comresearchgate.net At a more negative potential of -1.8 V, the signals changed to 0.52% for phosphorus, 36.52% for oxygen, and 7.8% for fluorine, alongside an increased deposition of potassium. oxinst.comresearchgate.net

The stripping process also alters the elemental composition, with EDX showing a decrease in the fluorescence of the plated elements. oxinst.comresearchgate.net The data indicates that the plated materials are primarily inorganic, as no significant change in the carbon signal is observed throughout cycling. oxinst.comresearchgate.net These elemental maps provide direct evidence of the electrochemical reactions and the resulting composition of the interfacial layers.

Table 1: Elemental Composition of Cycled Calcium Electrode Surface by EDX Analysis oxinst.comresearchgate.net
ElementAtomic % at -0.5 V PlatingAtomic % at -1.8 V PlatingAtomic % after Stripping at 1.8 V
Calcium (Ca)8.83%7.02%17.05%
Oxygen (O)32.22%36.52%44.8%
Phosphorus (P)0.61%0.52%0.09%
Fluorine (F)13.45%7.8%11.34%
Potassium (K)<1%<1%0.37%

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique crucial for determining the elemental composition and, more importantly, the chemical states of species within the top few nanometers of a material's surface. rsc.org It is indispensable for analyzing the composition of the SEI formed on electrodes in this compound electrolytes.

Studies predict that Ca(PF₆)₂ is unstable on a metallic calcium surface, readily decomposing even at room temperature. osti.gov This decomposition leads to the formation of various products, including Calcium Fluoride (B91410) (CaF₂). osti.gov Therefore, XPS analysis of the SEI formed in a Ca(PF₆)₂-based electrolyte is expected to reveal high-resolution spectra corresponding to these decomposition products. The F 1s spectrum would likely show a prominent peak for CaF₂ in addition to species like LiₓPFy (in analogous Li-ion systems), which can evolve under the ultra-high vacuum conditions of the XPS instrument. osti.govacs.org The P 2p spectrum would correspond to phosphate (B84403) and fluorophosphate (B79755) species resulting from the breakdown of the PF₆⁻ anion. acs.org The Ca 2p spectrum would show signals from the calcium salts and decomposition products on the surface. The information gleaned from XPS is vital for understanding the specific chemical reactions that lead to passivation or enable ion transport at the interface. rsc.orgd-nb.info

Transmission Electron Microscopy (TEM) and High-Resolution TEM for Nanoscale Structural Analysis

Transmission Electron Microscopy (TEM) and its high-resolution variant (HR-TEM) offer unparalleled spatial resolution for imaging the nanoscale structure of materials. thermofisher.commeasurlabs.com In battery research, these techniques are used to observe the fine details of the SEI, electrode particle morphology, and crystallographic structures at the atomic level. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anion Stability and Decomposition Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the chemical environment of specific nuclei. In the context of this compound electrolytes, it is particularly useful for studying the stability of the PF₆⁻ anion and identifying the soluble products of its decomposition.

Fluorine-19 NMR Spectroscopy for Hexafluorophosphate Hydrolysis Product Identification

The hexafluorophosphate anion is known to be sensitive to moisture, undergoing hydrolysis which can degrade electrolyte performance and generate harmful species like hydrofluoric acid (HF). nih.gov Fluorine-19 (¹⁹F) NMR is an ideal technique for monitoring this process due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. oxinst.comaiinmr.com

The ¹⁹F NMR spectrum of a stable hexafluorophosphate electrolyte shows a characteristic doublet signal for the PF₆⁻ anion. oxinst.com Upon hydrolysis, new signals appear in the spectrum corresponding to decomposition products. Key hydrolysis products identified by ¹⁹F NMR in analogous LiPF₆ and NaPF₆ systems include difluorophosphoric acid (OPF₂(OH)) and hydrofluoric acid (HF). oxinst.comnih.gov The rate of this decomposition is influenced by the Lewis acidity of the counter-cation, with hydrolysis proceeding more slowly for less acidic cations (K⁺ vs. Na⁺ vs. Li⁺). nih.gov This suggests that in a Ca(PF₆)₂ electrolyte, the highly Lewis acidic Ca²⁺ ion may accelerate PF₆⁻ hydrolysis compared to monovalent systems.

Table 2: Representative ¹⁹F and ³¹P NMR Chemical Shifts for PF₆⁻ and its Decomposition Products oxinst.compsu.eduboisestate.edu
Compound/IonNucleusChemical Shift (ppm)MultiplicityJ-Coupling (Hz)
PF₆⁻¹⁹F~ -73 to -75Doublet~709
PF₆⁻³¹P~ -145Septet~709
OPF₂(OH)¹⁹F~ -85.2Doublet~960-980
HF¹⁹F~ -187 to -191SingletN/A
POF₃¹⁹F~ -79Doublet~1068

Note: Chemical shifts can vary slightly depending on the solvent system and reference standard.

Multidimensional NMR for Electrolyte Degradation Studies

While one-dimensional NMR is excellent for identifying major species, the full degradation of hexafluorophosphate-based electrolytes can be complex, producing a variety of organophosphate and phosphonate (B1237965) byproducts through reactions with carbonate solvents. nih.gov Elucidating these complex reaction networks often requires more advanced techniques like multidimensional NMR.

Quantitative in situ multinuclear and multidimensional NMR experiments, such as ¹H-¹³C Heteronuclear Correlation Spectroscopy (HETCOR), can help to unambiguously identify the structure of these intricate degradation products. nih.govpsu.edu Studies on analogous systems have shown that long-term degradation can lead to the formation of various defluorinated byproducts. nih.gov These advanced NMR studies are crucial for building a complete picture of electrolyte degradation mechanisms, which is essential for developing strategies to enhance the stability and safety of this compound-based batteries. nih.govosti.gov

Iv. Theoretical and Computational Investigations of Calcium Hexafluorophosphate

Quantum Chemical Methodologies for Electrolyte Stability Prediction

To understand the viability of Ca(PF₆)₂ as an electrolyte salt, its stability, particularly at the electrode-electrolyte interface, must be thoroughly evaluated. Quantum chemical methods offer a powerful lens to predict and analyze the reductive and dynamic decomposition of the hexafluorophosphate (B91526) anion in the presence of a calcium metal anode.

Density Functional Theory (DFT) simulations are a cornerstone in predicting the reductive stability of electrolytes. osti.gov For Ca(PF₆)₂, DFT calculations have been employed to understand its behavior on a calcium surface. osti.gov Studies have shown that the Ca(PF₆)₂ salt is prone to decomposition. osti.gov Specifically, simulations indicate that both Ca(PF₆)₂ and another common salt, calcium bis(trifluoromethanesulfonyl)imide (Ca[TFSI]₂), completely decompose on a Ca surface, even at room temperature (300 K). osti.gov This decomposition involves the transfer of approximately eight electrons from the calcium surface to the salt within the initial picoseconds of the simulation. osti.gov The decomposed species can then penetrate the calcium surface, leading to the formation of products such as calcium fluoride (B91410) (CaF₂). osti.gov This predicted instability is consistent with experimental observations where CaF₂ formation is detected when using fluorine-containing salts. osti.gov

The reductive instability is further elucidated by examining the Lowest Unoccupied Molecular Orbital (LUMO) of the salt. A salt is considered stable against anode reduction if its LUMO level is above the Fermi level of the anode. osti.gov In the case of Ca(PF₆)₂, its LUMO level positioning relative to the calcium anode's Fermi level facilitates electron transfer and subsequent decomposition. osti.gov

Table 1: DFT Simulation Results for Reductive Stability of Ca(PF₆)₂ on a Ca Surface
ParameterFindingSource
Decomposition at 300 KComplete decomposition observed osti.gov
Electron Transfer~8 electrons transferred from Ca surface to the salt osti.gov
Primary Decomposition ProductCalcium Fluoride (CaF₂) osti.govnsf.gov
Suitability for CIBsPredicted to be ill-suited due to poor reductive stability osti.gov

Ab initio molecular dynamics (AIMD) simulations provide a dynamic picture of the decomposition process, offering insights into the real-time evolution of the electrolyte at the interface. researchgate.netnih.gov For Ca(PF₆)₂, AIMD simulations have corroborated the findings from static DFT calculations, showing that the salt readily decomposes on the calcium surface. osti.govnsf.gov These simulations reveal the step-by-step bond-breaking events and the formation of decomposition products.

The simulations show that the PF₆⁻ anion begins to decompose within the first 1 to 2 picoseconds. nsf.gov The liberated fluorine atoms then react with the calcium surface to form a CaF₂ network. nsf.gov The decomposition of the PF₆⁻ anion is a complex process that can be influenced by factors such as temperature. At higher temperatures (e.g., 450 K), the decomposition of the resulting PF₃ species can be delayed compared to at 350 K. nsf.gov These dynamic simulations are crucial for understanding the kinetic aspects of decomposition and the formation of the solid-electrolyte interphase (SEI). researchgate.net

Advanced Computational Techniques for Interfacial Phenomena

The interface between the electrode and the electrolyte is a region of complex chemical and physical processes that dictate the performance of a battery. Advanced computational techniques are employed to unravel these interfacial phenomena at an atomistic level.

Time-dependent charge transfer (TD-CT) analysis, often using methods like Mulliken charge analysis at each time-step of a simulation, quantifies the flow of electrons between the electrode and the electrolyte components. osti.gov This analysis has been instrumental in confirming the reductive decomposition of Ca(PF₆)₂. osti.gov

Studies using TD-CT have shown a significant charge transfer from the calcium surface to the Ca(PF₆)₂ salt. osti.gov Specifically, the salt gains approximately eight electrons from the calcium surface, primarily from the top layer of the metal that is in direct contact with the electrolyte. osti.gov This substantial electron transfer, which occurs within the first 3 picoseconds of the simulation, is a clear indicator of the salt's low reductive stability and its tendency to decompose. osti.gov In contrast, more stable salts exhibit significantly less or no charge transfer under similar conditions. osti.gov

Table 2: Time-Dependent Charge Transfer (TD-CT) Analysis for Ca(PF₆)₂
ParameterValue/ObservationSource
Charge Gained by Salt~8 electrons osti.gov
Timescale of Charge TransferPrimarily within the first 3 picoseconds osti.gov
Source of ElectronsTop layer of the Calcium surface osti.gov
ImplicationConfirms decomposition via reduction osti.gov

To gain a more in-depth understanding beyond charge transfer, time-dependent projected density of states (TD-PDOS) analysis is utilized. osti.gov This technique tracks the changes in the electronic structure, particularly the lowest unoccupied molecular orbital (LUMO) of the salt, as a function of time during the simulation. osti.govresearchgate.net

For unstable salts like Ca(PF₆)₂, TD-PDOS analysis would reveal the evolution of the electronic states leading to decomposition. osti.gov While detailed TD-PDOS plots for Ca(PF₆)₂ are part of broader studies comparing multiple salts, the principle remains that changes in the LUMO's position and occupation over time provide a microscopic rationale for the observed instability and decomposition pathways. osti.gov The analysis helps to visualize how the electronic states of the anion interact with the metallic states of the electrode, leading to bond weakening and eventual fragmentation. osti.gov

Climbing-Image Nudged Elastic Band (CI-NEB) is a powerful computational method used to determine the minimum energy path and the associated energy barriers for a chemical reaction. osti.govchinesechemsoc.org This technique is applied to understand the kinetics of decomposition reactions by identifying the transition states between the reactant (intact salt) and the products (decomposed species). researchgate.netictp.it

Simulations of Cation-Anion Interactions and Solvation Shell Dynamics

Molecular dynamics (MD) simulations and other computational techniques are instrumental in elucidating the complex interplay between the calcium cation (Ca²⁺), the hexafluorophosphate anion (PF₆⁻), and surrounding solvent molecules. These simulations model the forces between atoms and track their movements over time, revealing insights into solution structure and dynamics.

The stability of the hexafluorophosphate (PF₆⁻) anion in electrolyte solutions is critically dependent on the identity of the counterion. acs.org The decomposition of PF₆⁻ is often attributed to its sensitivity to moisture, but the rate of this hydrolysis reaction is significantly influenced by the Lewis acidity of the cation present in the electrolyte. acs.org A recent study using in situ nuclear magnetic resonance (NMR) spectroscopy demonstrated that the rate of PF₆⁻ hydrolysis in nonaqueous battery electrolytes follows the trend Li⁺ > Na⁺ > K⁺. acs.org This trend directly correlates with the Lewis acidity of the alkali metal cations.

The Ca²⁺ ion, being a divalent cation with a higher charge density, is a significantly stronger Lewis acid than monovalent cations like Na⁺ and K⁺. Consequently, it is expected to more effectively polarize the P-F bonds within the PF₆⁻ anion, making the phosphorus atom more susceptible to nucleophilic attack by water molecules and thus accelerating the rate of hydrolysis. This inherent instability is a critical challenge for its use in applications like calcium-ion batteries. Ab initio molecular dynamics simulations have predicted that Ca(PF₆)₂ is ill-suited for rechargeable calcium-ion batteries because it completely decomposes on a calcium metal surface, forming species such as calcium fluoride (CaF₂). osti.gov Experimental work has also shown the conversion of Ca(PF₆)₂ to species containing the difluorophosphate (PO₂F₂⁻) anion under hydrous conditions, confirming its susceptibility to hydrolysis. cam.ac.ukresearchgate.net

Computational modeling, particularly through molecular dynamics simulations, provides a detailed picture of the solvation structure around the calcium ion. The arrangement of solvent molecules and anions around a central Ca²⁺ ion is known as its solvation shell. This local environment dictates many of the electrolyte's macroscopic properties.

Simulations show that the Ca²⁺ ion is typically surrounded by a well-defined first solvation shell. The number of solvent molecules or anions directly coordinating with the calcium ion is known as the coordination number. In aqueous solutions, classical molecular dynamics simulations of CaCl₂ show a distinct first peak in the radial distribution function at approximately 2.38 Å, corresponding to the oxygen atoms of water molecules in the first solvation shell. cas.cz The average coordination number for Ca²⁺ in these simulations is often found to be around 6 or 7, though it can be variable. cas.czacs.org For instance, simulations using a polarizable atomic multipole potential calculated an average water coordination number of 7.3 for Ca²⁺. acs.org

In non-aqueous electrolytes, such as those designed for batteries, there is a competition between the solvent molecules and the PF₆⁻ anion for positions in the first solvation shell. researchgate.net For example, in N,N-dimethylformamide (DMF), a Ca²⁺ first solvation shell of [Ca(DMF)₈]²⁺ was found to be energetically preferred over configurations involving direct contact between the cation and the PF₆⁻ anion. researchgate.net The dynamics of this solvation shell are also a key area of investigation. The lifetime of water molecules in the first solvation shell of Ca²⁺ is on the order of a few picoseconds, which is significantly shorter than for a more strongly coordinating ion like Mg²⁺. acs.org This indicates a relatively labile and dynamic solvation environment around the calcium ion. acs.orgarxiv.org

SystemSimulation MethodKey FindingReference
Ca²⁺ in aqueous CaCl₂Classical Molecular DynamicsAverage coordination number of ~6.1; highly variable hydration shell. cas.cz
Ca(PF₆)₂ in DMFAb initio calculationsEnergetically preferred first solvation shell is [Ca(DMF)₈]²⁺, pointing to a solvent-separated ion pair. researchgate.net
Ca²⁺ in aqueous CaCl₂Ab initio MD & Deep Learning PotentialsCoexistence of multiple solvation structures, including fully hydrated ions and contact ion pairs (Ca-Cl). arxiv.org
Ca²⁺ in aqueous solutionMolecular Dynamics with Polarizable PotentialAverage water coordination number of 7.3; water lifetime in the first solvation shell is a few picoseconds. acs.org

Quantum Crystallography Approaches to Calcium Materials under Extreme Conditions

Quantum crystallography (QCr) is an advanced field that combines experimental crystallography with quantum mechanical calculations to obtain a detailed understanding of the electron density distribution and chemical bonding in crystalline materials. iucr.orgiucr.org This approach is particularly valuable for studying materials under extreme conditions, such as high pressure, where conventional assumptions about chemical bonding may no longer hold.

A prominent example of the application of QCr to a calcium material involves the study of elemental calcium in its simple cubic (sc) phase, which forms at pressures above 35-40 GPa. iucr.orgchemrxiv.org This phase, denoted Ca-sc, is a candidate for a unique class of materials known as high-pressure electrides (HPEs). iucr.orgchemrxiv.org In electrides, valence electrons are not associated with any specific atom but are instead localized in the interstitial voids of the crystal lattice, effectively acting as anions. annualreviews.org

Through quantum crystallography, researchers have meticulously analyzed the electron density and bonding nature of Ca-sc at pressures up to 40 GPa. iucr.orgchemrxiv.org These theoretical investigations revealed several key features:

Pressure-Induced Electronic Transition: The calculations show a pressure-induced transition of the valence electrons from s-character to d-character. iucr.orgchemrxiv.org

Multi-Center Bonding: This electronic transition results in the formation of multi-center bonds within clusters of eight calcium atoms (Ca₈). iucr.orgchemrxiv.org

Topological Analysis of Electron Density: The analysis corroborates the existence of non-nuclear maxima (NNM) in the electron density. iucr.orgchemrxiv.org These are points of maximum electron density located in the interstitial spaces between the atomic nuclei, which is a defining characteristic and theoretical evidence for an electride phase. iucr.orgchemrxiv.organnualreviews.org

These findings underscore the power of QCr techniques to elucidate the behavior of materials under extreme conditions and provide a theoretical framework for the experimental validation of HPEs like Ca-sc. iucr.orgchemrxiv.org

MaterialConditionMethodKey FindingReference
Simple Cubic Calcium (Ca-sc)Pressures > 35-40 GPaQuantum Crystallography (QCr)Pressure-induced s-to-d electronic transition. iucr.orgchemrxiv.org
Simple Cubic Calcium (Ca-sc)Pressures up to 40 GPaQuantum Crystallography (QCr)Formation of multi-center bonds within Ca₈ clusters. iucr.orgchemrxiv.org
Simple Cubic Calcium (Ca-sc)Pressures > 10 GPaTopological Analysis of Electron DensityExistence of non-nuclear maxima (NNM), indicating an electride state. iucr.orgchemrxiv.org

V. Electrochemical Behavior and Interfacial Phenomena of Calcium Hexafluorophosphate in Energy Systems

Solid Electrolyte Interphase (SEI) Formation and Evolution on Calcium Electrodes

The SEI is a passivation layer formed on the anode surface due to the degradation of the electrolyte. nih.gov For calcium-ion batteries, a suitable SEI must be ionically conductive to Ca²⁺ ions while being electronically insulating to prevent further electrolyte decomposition. nih.govicmab.es

The use of electrolytes containing fluorinated compounds, such as calcium hexafluorophosphate (B91526) (Ca(PF₆)₂), often leads to the formation of a passivation layer on the calcium electrode. nih.govrsc.org This layer's development is a consequence of the reductive decomposition of the electrolyte components upon contact with the highly reductive calcium metal anode. icmab.esosti.gov The strong reducing nature of the calcium surface can cause the decomposition of both the salt and the solvent in the electrolyte. osti.govresearchgate.net

Initial studies suggested that the passivation layer formed from Ca(PF₆)₂-based electrolytes is largely composed of calcium fluoride (B91410) (CaF₂), which is a highly insulating material. nih.govrsc.org This continuous deposition of CaF₂ can impede the ionic conductivity of the SEI, leading to a decrease in capacity during subsequent cycles and requiring large overpotentials for plating and stripping. nih.govresearchgate.net In fact, ab initio molecular dynamics simulations have predicted that Ca(PF₆)₂ is not well-suited for rechargeable calcium-ion batteries because it completely decomposes on a calcium surface. osti.gov

The formation of this passivation layer is a key challenge, as unlike in lithium-ion batteries where the SEI is permeable to Li⁺ ions, the SEI in calcium batteries often blocks the transport of the larger Ca²⁺ ions. osti.gov

The SEI formed in the presence of hexafluorophosphate-based electrolytes is a complex mixture of inorganic and organic species. A primary component identified in the SEI on calcium electrodes is calcium fluoride (CaF₂), a direct result of the decomposition of the PF₆⁻ anion. nih.govrsc.org The presence of CaF₂ has been confirmed in several studies, highlighting its role in the passivation of the calcium anode. nih.govosti.gov

In addition to CaF₂, other decomposition products have been identified. For instance, in hybrid SEI systems using potassium hexafluorophosphate (KPF₆) with a calcium anode, the formation of phosphorus pentoxide (P₂O₅) has been observed. nih.govacs.org In these systems, the SEI is a composite of phases, with CaF₂ and P₂O₅ being permanent components that remain after the stripping process. nih.govacs.org The decomposition of the KPF₆ electrolyte can also lead to the formation of P=O bonds. acs.org

The table below summarizes the key components found in the SEI on calcium electrodes in hexafluorophosphate-based electrolytes.

SEI ComponentOriginating SaltRole/Observation
Calcium Fluoride (CaF₂)Ca(PF₆)₂, KPF₆A primary, highly insulating component of the passivation layer. nih.govrsc.org
Phosphorus Pentoxide (P₂O₅)KPF₆A permanent phase in the hybrid SEI. nih.govacs.org
Potassium Compounds (e.g., K, K₂P₂O₅F₂)KPF₆Transient phases in the hybrid SEI, removed during stripping. nih.govacs.org
Carbonate Decomposition ProductsCarbonate Solvents (e.g., EC, DMC)Formation of C–O–C and C=O bonds from solvent degradation. acs.org

To overcome the limitations of the native SEI formed from Ca(PF₆)₂ electrolytes, researchers have explored the development of hybrid SEIs. nih.govresearchgate.net This strategy involves using alternative electrolytes to create a more ionically conductive and stable passivation layer. syr.edu

One promising approach is the use of electrolytes containing different cations, such as sodium (Na⁺) or potassium (K⁺), with the hexafluorophosphate anion. nih.govacs.org For instance, using a potassium hexafluorophosphate (KPF₆) electrolyte with a calcium metal anode has been shown to create a hybrid K/Ca SEI. nih.govacs.orgsyr.edu This hybrid SEI allows for the plating and stripping of both calcium and potassium, maintaining stable cycling with overpotentials significantly lower than those observed with Ca(PF₆)₂ electrolytes. nih.govacs.orgresearchgate.net

The rationale behind this approach is that the presence of other cations can alter the composition and properties of the SEI. For example, in a KPF₆-based system, the SEI is a composite of phases including CaF₂, P₂O₅, and transient potassium-based compounds like K and K₂P₂O₅F₂. nih.govacs.org This hybrid composition appears to mitigate the uncontrolled growth of the insulating CaF₂ layer. nih.gov

Another strategy involves the pre-passivation of the calcium electrode. For example, a borate-based passivation layer has been shown to allow for Ca²⁺ migration and reversible metal operation. icmab.es This suggests that engineering the SEI with specific components can significantly improve the electrochemical performance of calcium metal anodes. icmab.es

The table below outlines different strategies for hybrid SEI development.

StrategyElectrolyte SystemKey Findings
Cation Substitution KPF₆ in carbonate solvents with Ca anodeFormation of a hybrid K/Ca SEI, enabling stable cycling at lower overpotentials. nih.govacs.orgsyr.edu
Cation Substitution NaPF₆ with Ca anodeCreation of a sodium oxide (Na₂O) phase in the SEI, allowing calcium deposition while mitigating CaF₂ formation. nih.govresearchgate.net
Pre-passivation Borate-based additivesFormation of a borate-based passivation layer that promotes Ca²⁺ transport. icmab.es

Anodic and Cathodic Stability Studies of Calcium Hexafluorophosphate Electrolytes

This compound exhibits poor reductive stability on calcium metal surfaces. osti.gov Ab initio molecular dynamics simulations have shown that Ca(PF₆)₂ completely decomposes when in contact with a calcium surface, even at room temperature. osti.gov This decomposition is a significant hurdle for the development of rechargeable calcium batteries using this salt.

The decomposition process involves the transfer of electrons from the highly reducing calcium surface to the PF₆⁻ anion. osti.gov This leads to the fragmentation of the anion and the formation of various products, most notably CaF₂. osti.gov The formation of CaF₂ has been observed experimentally in studies attempting to use Ca(PF₆)₂ for calcium deposition, confirming the salt's poor stability. osti.gov

The decomposition is not limited to the salt. The strong reducing power of the calcium anode can also lead to the breakdown of common carbonate solvents like ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC). osti.gov This further contributes to the formation of a complex and often poorly conductive SEI.

The oxidation stability of the electrolyte is primarily determined by the stability of the anion. rsc.org The hexafluorophosphate (PF₆⁻) anion is known for its relatively high oxidation stability, which is a desirable characteristic for high-voltage battery applications. rsc.org The chemical bonding within the anion is a key factor in its anodic stability. rsc.org

Theoretical calculations can predict the oxidative stability of an anion; a lower Highest Occupied Molecular Orbital (HOMO) energy level generally corresponds to greater oxidative stability. rsc.org Fluorinated anions like PF₆⁻ are designed to have weak cation-anion interactions due to the high electronegativity of the fluorine atoms, which helps in delocalizing the negative charge. rsc.org

Electrochemical Characterization Techniques for Electrolyte Performance Assessment

The evaluation of this compound (Ca(PF6)2) as an electrolyte in energy storage systems, particularly calcium-ion batteries, relies on a suite of electrochemical characterization techniques. These methods are crucial for understanding the fundamental processes that govern battery performance, such as redox reactions, ion transport, and the formation of interfacial layers.

Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the redox behavior of an electrolyte and electrode system. By sweeping the potential of a working electrode and measuring the resulting current, CV can identify the potentials at which oxidation and reduction (redox) reactions occur, providing insights into the electrochemical stability and activity of the electrolyte.

In the context of Ca(PF6)2 electrolytes, CV studies have been performed to assess the feasibility of reversible calcium electrodeposition. europa.eu For instance, research using a 0.2 M Ca(PF6)2 solution in a mixture of ethylene carbonate (EC) and propylene carbonate (PC) was conducted to study calcium insertion into a manganese hexacyanoferrate cathode. europa.euosti.gov In other studies using different electrolytes but similar setups, CV scans on calcium electrodes identified a redox-active process with an onset potential of -0.2 V versus Ca/Ca²⁺ and a maximum current response at -0.5 V. acs.orgnih.govresearchgate.net This redox activity was confirmed to be the plating and stripping of calcium. nih.govresearchgate.net The technique is also essential for determining the electrochemical stability window (ESW) of the electrolyte, which defines the potential range within which the electrolyte remains stable without undergoing decomposition. europa.eursc.org However, challenges remain, as the decomposition of the PF6⁻ anion can lead to the formation of passivating species like calcium fluoride (CaF2), complicating the redox analysis. nih.govosti.gov

Table 1: Representative Redox Potentials Observed in Calcium-based Electrolyte Systems from Cyclic Voltammetry

Redox Process Onset Potential (V vs. Ca/Ca²⁺) Peak Current Potential (V vs. Ca/Ca²⁺) System Configuration Source(s)
Ca²⁺ Reduction/Plating -0.2 V -0.5 V Ca//Ca symmetric cell in KPF6 EC/DMC/EMC acs.orgnih.govresearchgate.net
Ca²⁺ Oxidation/Stripping - - Ca//Ca symmetric cell in KPF6 EC/DMC/EMC acs.orgnih.govresearchgate.net

Note: Data for KPF6 is included to illustrate the type of measurements obtained via CV, as detailed Ca(PF6)2 CV data is often presented in comparative contexts.

Galvanostatic cycling involves repeatedly charging and discharging a cell at a constant current to evaluate its long-term performance, including capacity retention, coulombic efficiency, and the stability of the plating and stripping process. For calcium metal anodes, this technique is critical for understanding the practical reversibility of the system.

Studies involving Ca(PF6)2 electrolytes have highlighted significant challenges in achieving stable calcium plating and stripping. A primary issue is the large overpotential—the difference between the theoretical and actual voltage required for the reaction—which can exceed 1 V. d-nb.info In some experiments with Ca(PF6)2, these overpotentials have been observed to rise rapidly to as high as 5 V, indicating poor cycling stability. acs.orgnih.govresearchgate.net This behavior is often attributed to the formation of a resistive solid electrolyte interphase (SEI) on the calcium metal surface, which impedes Ca²⁺ ion transport. nih.govosti.gov This SEI is believed to contain species like CaF2, resulting from the decomposition of the PF6⁻ anion. osti.gov

In contrast, research on alternative electrolytes, such as potassium hexafluorophosphate (KPF6), has demonstrated more stable cycling with lower overpotentials, providing a benchmark for the performance of Ca(PF6)2. acs.orgresearchgate.net Full-cell configurations using a Ca(PF6)2-based electrolyte with a calciated tin anode have been tested, but they exhibited capacity fade, losing half of the initial capacity after 50 cycles, which was partly attributed to issues at the anode. cnr.itpolyu.edu.hk

Table 2: Galvanostatic Cycling Parameters and Observations for Calcium Cells

Electrolyte Salt Current Density (mA/cm²) Areal Capacity (mAh/cm²) Overpotential (V) Cycling Stability Source(s)
Ca(PF6)2 - - >1 V, can rise to 5 V Poor, rapid increase in overpotential acs.orgnih.govd-nb.inforesearchgate.net
KPF6 0.025 0.15 ~1.8 V Stable for over 200 hours nih.govresearchgate.netacs.org

Note: Data for KPF6 and Ca[B(hfip)4]2 are provided for comparison to highlight the typical performance metrics evaluated and the challenges associated with Ca(PF6)2.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the resistive and capacitive properties of an electrochemical system as a function of frequency. By applying a small AC voltage or current perturbation and measuring the response, EIS can deconvolve various processes occurring within the cell, such as charge transfer resistance, ionic conductivity of the electrolyte, and, most importantly, the resistance of the SEI.

For Ca(PF6)2 electrolytes, the properties of the SEI are a critical determinant of cell performance. The use of fluorinated salts like Ca(PF6)2 often leads to the formation of a CaF2-containing SEI. nih.govosti.gov While CaF2 has some ionic conductivity, its presence in the SEI is thought to contribute significantly to a high interfacial resistance, which hinders the transport of Ca²⁺ ions to the electrode surface. europa.eunih.gov This high resistance is a primary cause of the large overpotentials and poor cycling stability observed during galvanostatic studies. acs.orgnih.gov

EIS data is typically presented as a Nyquist plot, where the imaginary part of the impedance is plotted against the real part. These plots are then fitted to an equivalent circuit model to quantify the different resistance and capacitance components of the cell. acs.orgnih.gov For example, in-situ EIS studies on symmetric cells can track the evolution of the SEI resistance over multiple plating and stripping cycles. acs.org While detailed EIS data specifically for Ca(PF6)2 is often discussed in the context of its high resistance, studies on other electrolytes show how SEI resistance can initially increase during formation and then stabilize or decrease over subsequent cycles. acs.org

Table 3: Illustrative Interfacial Resistance Data from In-Situ EIS Cycling

Cycle Number Plating SEI Resistance (Ω) Stripping SEI Resistance (Ω) System Configuration Source(s)
1 >1800 - Ca//Ca symmetric cell in KPF6 acs.org
4 ~1200 ~1000 Ca//Ca symmetric cell in KPF6 acs.org
8 ~800 ~600 Ca//Ca symmetric cell in KPF6 acs.org

Note: This table uses data from a KPF6 system to illustrate the type of information gained from EIS analysis of interfacial resistance during cycling. For Ca(PF6)2, it is generally reported that the interfacial resistance is significantly higher due to the nature of the SEI formed.

Vi. Emerging Research Directions and Future Prospects for Calcium Hexafluorophosphate

Development of Novel Electrolyte Formulations Incorporating Calcium Hexafluorophosphate (B91526)

Researchers are actively exploring new electrolyte formulations to improve the performance and stability of Ca(PF₆)₂. Key strategies include the integration of other salts and solvents and the exploration of dual-ion systems.

Integration with Other Salts and Solvents for Enhanced Stability

A significant challenge with calcium-based electrolytes is the formation of a passivating solid electrolyte interphase (SEI) on the anode surface, which hinders Ca²⁺ ion transport. nih.govacs.org To mitigate this, research has shifted towards creating hybrid SEIs by introducing other cations. One notable approach involves using potassium hexafluorophosphate (KPF₆) in a ternary carbonate solvent mixture of ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC). nih.govacs.orgresearchgate.net This formulation facilitates the creation of a hybrid K/Ca SEI that is more conducive to reversible calcium plating and stripping. researchgate.net The use of hexafluorophosphate anions is favored due to their weakly coordinating nature, which can improve cation mobility. acs.org

Similarly, mixed-cation electrolytes containing sodium hexafluorophosphate (NaPF₆) have been investigated. nih.govacs.org The introduction of sodium helps create a sodium oxide (Na₂O) phase in the SEI, which allows for calcium deposition while reducing the formation of highly insulating calcium fluoride (B91410) (CaF₂). nih.govacs.org Theoretical studies using density functional theory (DFT) and ab initio molecular dynamics (AIMD) have also been employed to screen various salt and solvent combinations, such as ethylene carbonate (EC), propylene (B89431) carbonate (PC), and tetraethylene glycol dimethyl ether (G4), to predict their stability and decomposition pathways on a calcium surface. osti.gov

Exploration of Dual-Ion Electrolyte Systems

Dual-ion battery systems represent another promising frontier. In this configuration, both cations and anions from the electrolyte participate in the electrochemical reactions at the respective electrodes. Research has demonstrated that a Ca(PF₆)₂ electrolyte can be used in a dual-ion battery where hexafluorophosphate anions (PF₆⁻) are intercalated and de-intercalated at a graphite (B72142) cathode. researchgate.net This mechanism allows the battery to operate without relying on the challenging deposition of metallic calcium.

One such system, a calcium-ion-based dual-carbon battery (Ca-DCB), utilizes a conventional carbonate electrolyte with dissolved Ca(PF₆)₂ and has shown a high working voltage of 4.6 V with good cycling stability. researchgate.net Another innovative approach involves a cell with a tin anode, where a reversible alloying/de-alloying reaction with calcium occurs, coupled with the intercalation of PF₆⁻ at the graphite cathode. researchgate.netscispace.com Furthermore, studies have shown that during cycling, the uptake of calcium from the electrode into a KPF₆ electrolyte can transform the conducting medium into a dual-ion system, increasing the availability of calcium for plating and stripping. acs.org This in-situ evolution of a dual-ion system highlights a dynamic and promising area for enhancing battery performance. acs.org

Role in Advanced Calcium-Ion Battery Architectures

The practical application of Ca(PF₆)₂ is intrinsically linked to its performance within advanced battery designs. Key areas of focus include enabling room-temperature operation and ensuring compatibility with a new generation of electrode materials.

Optimization for Room Temperature Calcium Deposition

Achieving reversible calcium plating and stripping at room temperature is a critical milestone for CIBs. rsc.org Early research indicated this was nearly impossible with simple calcium salts due to the formation of a passivating layer on the calcium metal anode. wikipedia.orgrsc.org However, recent strategies have shown significant progress. The use of a KPF₆ electrolyte in a carbonate solvent mixture has enabled successful plating and stripping of calcium at room temperature by forming a stable hybrid SEI. nih.govacs.org In this system, calcium deposition has been observed at a potential of -0.5 V. nih.gov

Despite these advances, simulations predict that Ca(PF₆)₂ readily decomposes on a pure calcium metal surface, making it ill-suited for direct use with a calcium anode. osti.gov This has led to research on architectures that avoid direct calcium deposition. For instance, a room-temperature CIB has been developed using a tin foil anode and a graphite cathode with a Ca(PF₆)₂ electrolyte, relying on alloying and intercalation mechanisms instead of plating. researchgate.net The development of hybrid SEIs, such as a Na/Ca system, has also been shown to activate and stabilize the plating/stripping process at room temperature. researchgate.net

Compatibility with Novel Electrode Materials

The choice of electrode material is crucial for the success of Ca(PF₆)₂-based electrolytes. As computational studies suggest poor stability of Ca(PF₆)₂ against a metallic calcium anode, research has pivoted to alternative anode materials. osti.gov Tin (Sn) foils have been successfully used as an anode, which operates via a reversible alloying reaction with calcium. researchgate.netresearchgate.net

On the cathode side, graphite has proven to be an effective material for the reversible intercalation and de-intercalation of the PF₆⁻ anion from the electrolyte. researchgate.net This has been demonstrated in dual-ion battery configurations, achieving high voltage and stable cycling. researchgate.netresearchgate.net Other materials like vanadium oxides are considered attractive cathodes for CIBs, although they may require electrolyte modifications to optimize performance. researchgate.net Looking forward, novel 2D materials such as phosphorene and silicene, which are being explored for energy storage, may represent the next generation of electrodes to be paired with advanced calcium electrolytes. cranfield.ac.uk

Fundamental Understanding of Anion Decomposition Mechanisms

A deep understanding of the decomposition of the hexafluorophosphate anion (PF₆⁻) is essential for designing stable electrolytes and long-lasting batteries. The PF₆⁻ anion, while generally considered relatively stable, is prone to decomposition, particularly in the highly reactive environment of a calcium-based battery. wikipedia.org

Computational studies using AIMD simulations show that Ca(PF₆)₂ can completely decompose on a calcium metal surface. osti.gov This decomposition is a key factor in the formation of the SEI. Experimental analysis of cycled electrodes using X-ray diffraction (XRD) has identified specific decomposition products. When a KPF₆ electrolyte is used with calcium electrodes, the SEI is found to contain phases such as calcium fluoride (CaF₂) and phosphorus pentoxide (P₂O₅). nih.govacs.org At different operating potentials, other species like potassium difluorodiphosphate (K₂P₂O₅F₂) can also form. nih.govacs.org The formation of CaF₂ appears to be an almost unavoidable byproduct when using fluorine-containing salts. acs.orgosti.gov Studies into the decomposition mechanisms of analogous lithium hexafluorophosphate (LiPF₆) systems provide further insight, suggesting that the process involves the formation of intermediate species and is heavily influenced by the solvation environment. nih.gov

Table 1: Observed Decomposition Products of Hexafluorophosphate-Based Electrolytes in Calcium Cells

Original Salt Electrode System Identified Decomposition Products Analytical Method Source(s)
KPF₆ Ca metal CaF₂, P₂O₅, K₂P₂O₅F₂, K XRD nih.gov, acs.org

Insights into Hydrofluoric Acid and Other Byproduct Formation

The electrochemical stability of the electrolyte is a critical factor in the performance and safety of calcium-ion batteries. The electrolyte system, which consists of a calcium salt such as calcium hexafluorophosphate dissolved in an organic solvent, is prone to degradation, leading to the formation of various byproducts. The hexafluorophosphate ([PF₆]⁻) anion, while offering benefits like weak coordination, is susceptible to decomposition, particularly through hydrolysis. wikipedia.orggoogle.com

The presence of trace amounts of moisture in the electrolyte can initiate the hydrolysis of the [PF₆]⁻ anion, a reaction that releases highly corrosive and toxic hydrofluoric acid (HF). wikipedia.orgmdpi.com This process is a significant concern as HF can attack not only the electrode materials but also other cell components. diphex.commsu.edu The formation of HF is a known issue for hexafluorophosphate salts in general, and even minimal moisture content can lead to decomposition. google.com

In the context of a calcium-ion battery, the decomposition of the this compound electrolyte is particularly evident at the surface of the highly reductive calcium metal anode. nih.govacs.org During the process of calcium plating, inevitable electrolyte decomposition leads to the formation of a solid electrolyte interphase (SEI). Analysis of this SEI has identified key inorganic byproducts. nih.govacs.org One of the primary products is calcium fluoride (CaF₂) , which results from the reaction between calcium ions and fluoride ions released from the [PF₆]⁻ anion. nih.govacs.orgresearchgate.net Another significant inorganic byproduct detected on the calcium surface is phosphorus pentoxide (P₂O₅) . nih.govacs.org

Furthermore, the organic solvents used in the electrolyte, typically carbonates like ethylene carbonate (EC), ethyl methyl carbonate (EMC), and dimethyl carbonate (DMC), also degrade on the electrode surface. nih.govacs.org This degradation contributes to the formation of the SEI and involves the creation of various organic species. Spectroscopic analyses have identified the presence of C–O–C, C=O, and C–H bonds, indicative of solvent decomposition products. nih.govacs.org

A summary of the key byproducts formed from the degradation of this compound-based electrolytes is presented below.

Byproduct CategorySpecific ByproductFormation PathwayReference
Inorganic Acid Hydrofluoric Acid (HF)Hydrolysis of the [PF₆]⁻ anion in the presence of moisture. wikipedia.orgmdpi.com
Inorganic Salts/Oxides Calcium Fluoride (CaF₂)Reaction between Ca²⁺ and F⁻ from [PF₆]⁻ decomposition at the anode surface. nih.govacs.orgresearchgate.net
Phosphorus Pentoxide (P₂O₅)Decomposition of the phosphorus-containing [PF₆]⁻ anion on the calcium electrode. nih.govacs.org
Organic Species (from solvent degradation) Carbonate degradation productsDecomposition of carbonate solvents (e.g., EC, EMC, DMC) on the electrode surface, forming species with C-O-C, C=O, and C-H bonds. nih.govacs.org

Mitigation Strategies for Electrolyte Degradation

The degradation of the this compound electrolyte and the subsequent formation of a resistive passivation layer on the calcium anode are major obstacles to the development of stable calcium-ion batteries. The continuous formation of byproducts, especially the ionically insulating calcium fluoride (CaF₂), leads to a rapid increase in cell impedance, large voltage overpotentials, and poor cycling stability. nih.govacs.orgresearchgate.net Consequently, a significant area of research is focused on strategies to mitigate this degradation and control the properties of the solid electrolyte interphase (SEI).

One of the most promising strategies is the development of a hybrid SEI . nih.govacs.org This approach involves modifying the electrolyte composition to include cations other than calcium. By using salts like potassium hexafluorophosphate (KPF₆) or sodium hexafluorophosphate (NaPF₆) in the electrolyte, a mixed-cation SEI is formed on the calcium anode. nih.govacs.org For instance, in an electrolyte containing KPF₆, a hybrid potassium/calcium SEI is created. nih.govacs.org This hybrid interface has been shown to be more stable and ionically conductive than the native SEI formed from Ca(PF₆)₂ alone. nih.govacs.org The hybrid SEI helps to suppress the uncontrolled growth of the CaF₂ passivation layer, enabling more effective and reversible transport of Ca²⁺ ions. nih.govacs.orgresearchgate.net

Research has demonstrated the effectiveness of this strategy. Symmetric Ca//Ca cells using a KPF₆-based electrolyte in a carbonate solvent mixture were able to cycle for up to 200 hours. nih.gov This performance is a significant improvement over cells using a standard Ca(PF₆)₂ electrolyte, which often fail quickly due to rapidly increasing overpotentials. acs.org The formation of a stable hybrid SEI leads to a reduction in the overpotentials required for plating and stripping calcium metal. nih.govresearchgate.net

Mitigation StrategyMechanismObserved ImprovementsReference
Hybrid SEI Formation (e.g., using KPF₆ or NaPF₆) Creates a mixed-cation (K/Ca or Na/Ca) SEI on the anode. This hybrid layer is more ionically conductive and mitigates the continuous formation of insulating CaF₂.Reduced overpotentials for Ca plating/stripping. Significantly improved cycling stability (e.g., up to 200 hours). Formation of a stable SEI layer. nih.govacs.orgresearchgate.net
Elevated Operating Temperatures Increases the ionic conductivity of the native SEI. Slows the development of the passivation layer.Successful plating and stripping of calcium, which is difficult at room temperature with native electrolytes. nih.govacs.orgresearchgate.net

Another, albeit less practical, strategy that has been explored is operating the battery at elevated temperatures . nih.govacs.org Increasing the temperature enhances the ionic conductivity of the SEI and can slow the rate of passivation layer formation, thereby enabling more reversible calcium plating and stripping. nih.govacs.orgresearchgate.net However, the development of electrolytes that can function efficiently at room temperature through methods like SEI modification is the preferred path for practical applications.

Q & A

Q. What experimental protocols are recommended for synthesizing and purifying calcium hexafluorophosphate?

this compound synthesis typically involves metathesis reactions, such as combining calcium chloride with potassium hexafluorophosphate in anhydrous conditions. For purification, recrystallization from absolute ethanol under vacuum is critical to remove hygroscopic impurities, as demonstrated for analogous salts like tetra-n-butyl ammonium hexafluorophosphate . Post-synthesis characterization via XRD (e.g., using JCPDS parameters for phase identification) and ion chromatography ensures purity .

Q. How can researchers characterize the electrochemical stability of this compound-based electrolytes?

Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are standard methods. For instance, a carbonate-based electrolyte with this compound exhibited stable performance (95% capacity retention after 350 cycles) at 4.45 V, validated using a calcium-ion battery setup with tin foil anodes and graphite cathodes . Differential scanning calorimetry (DSC) further assesses thermal stability under high-voltage conditions .

Q. What spectroscopic techniques are suitable for analyzing interactions between this compound and competing ions?

UV-vis spectroscopy (e.g., λmax at 520 nm) monitors quenching effects in the presence of competing salts like Na<sup>+</sup>, K<sup>+</sup>, or Au<sup>3+</sup>. Contamination studies show that this compound’s fluorescence quenching efficiency remains robust even with 20 equivalents of interfering heavy metals (e.g., Cd<sup>2+</sup>, Hg<sup>2+</sup>) .

Advanced Research Questions

Q. How do solvent properties influence the ionic conductivity of this compound electrolytes?

High-voltage carbonate solvents (e.g., ethylene carbonate/dimethyl carbonate mixtures) enhance ionic dissociation due to their high dielectric constants. Molecular dynamics simulations of analogous ionic liquids (e.g., [hmim][PF6]) reveal that solvent polarity and cation-anion coordination dynamics critically affect ion mobility . Experimental validation via Arrhenius plots of conductivity vs. temperature is recommended .

Q. What mechanisms explain this compound’s stability in multi-ion electrochemical systems?

Competitive ion effects are mitigated by preferential solvation of Ca<sup>2+</sup> due to its higher charge density. In mixed-salt systems (e.g., Na<sup>+</sup>/K<sup>+</sup>/Mg<sup>2+</sup>), this compound’s hexafluorophosphate anion (PF6<sup>−</sup>) exhibits minimal coordination with competing cations, as shown by <sup>19</sup>F NMR spectroscopy . Computational studies (DFT/MD) can further model anion-cation interactions .

Q. How can researchers resolve discrepancies in reported electrochemical performance of this compound electrolytes?

Contradictions often arise from variations in water content, solvent purity, or electrode passivation. Rigorous drying protocols (e.g., molecular sieves, vacuum distillation) and standardized testing conditions (e.g., fixed humidity, temperature) are essential. Cross-referencing with GB/T 19282-2014-like standards for analogous salts (e.g., LiPF6) ensures consistency in physicochemical measurements .

Methodological Notes

  • Handling Hygroscopicity: Store this compound in argon-filled gloveboxes (<1 ppm H2O) to prevent hydrolysis to HF and CaPO3F .
  • Contamination Mitigation: Use ion-selective membranes or chelating agents (e.g., EDTA) to suppress interference from transition metals in spectroscopic assays .
  • Computational Modeling: Leverage software like GROMACS for MD simulations to predict solvation structures and transport properties .

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